molecular formula C28H24N2O2S2 B12576322 N,N'-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide CAS No. 194301-69-4

N,N'-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide

Cat. No.: B12576322
CAS No.: 194301-69-4
M. Wt: 484.6 g/mol
InChI Key: DYWUZPKTHZQTAP-UHFFFAOYSA-N
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Description

N,N’-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide is a chemical compound with the molecular formula C26H20N2O2S2. It is also known by its IUPAC name, 2,2’-dithiobisbenzanilide. This compound is characterized by the presence of two benzamide groups connected by a disulfide bridge, making it a unique and interesting molecule for various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide typically involves the reaction of 2-aminobenzamide with sulfur dichloride (S2Cl2) under controlled conditions. The reaction proceeds through the formation of an intermediate disulfide, which then reacts with another molecule of 2-aminobenzamide to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pressure to facilitate the reaction efficiently .

Chemical Reactions Analysis

Types of Reactions

N,N’-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to its disulfide bridge, which can interact with thiol groups in proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used as a plasticizer and stabilizer in the production of polymers.

Mechanism of Action

The mechanism of action of N,N’-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide involves its interaction with thiol groups in proteins. The disulfide bridge can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. This interaction can disrupt various cellular processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide is unique due to its specific disulfide bridge and benzamide groups, which confer distinct chemical and biological properties. Its ability to interact with thiol groups in proteins makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

194301-69-4

Molecular Formula

C28H24N2O2S2

Molecular Weight

484.6 g/mol

IUPAC Name

N-[2-[[(2-benzamidophenyl)methyldisulfanyl]methyl]phenyl]benzamide

InChI

InChI=1S/C28H24N2O2S2/c31-27(21-11-3-1-4-12-21)29-25-17-9-7-15-23(25)19-33-34-20-24-16-8-10-18-26(24)30-28(32)22-13-5-2-6-14-22/h1-18H,19-20H2,(H,29,31)(H,30,32)

InChI Key

DYWUZPKTHZQTAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CSSCC3=CC=CC=C3NC(=O)C4=CC=CC=C4

Origin of Product

United States

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